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Abstract
(S,S)-CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the

histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These enzymes are

critical transcriptional co-regulators implicated in a variety of diseases, including cancer. By

inhibiting the catalytic activity of p300/CBP, CPI-1612 modulates the acetylation of histone and

non-histone proteins, leading to the downregulation of key oncogenic signaling pathways. This

technical guide provides a comprehensive overview of the preclinical pharmacology of (S,S)-
CPI-1612, summarizing its biochemical and cellular activity, pharmacokinetic profile, and in vivo

efficacy. Detailed experimental protocols and visual representations of key pathways and

workflows are included to support further research and development efforts.

Mechanism of Action
(S,S)-CPI-1612 exerts its biological effects through the direct inhibition of the histone

acetyltransferase (HAT) activity of p300 and CBP.[1] These enzymes play a crucial role in

chromatin remodeling and gene transcription by catalyzing the transfer of acetyl groups from

acetyl-CoA to lysine residues on histone tails.[1] This acetylation neutralizes the positive charge

of lysine, weakening the interaction between histones and DNA, and creating a more open

chromatin structure that is accessible to transcription factors.
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By competitively binding to the HAT domain of p300/CBP, CPI-1612 prevents the acetylation of

key histone residues, such as H3K18 and H3K27.[2] This leads to a more condensed

chromatin state and the transcriptional repression of p300/CBP target genes, many of which

are involved in cell growth, proliferation, and survival.
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Figure 1: Mechanism of Action of (S,S)-CPI-1612.
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Quantitative Data
Biochemical Activity
The inhibitory potency of (S,S)-CPI-1612 against p300/CBP HAT activity and other related

targets was determined using various biochemical assays.

Target Assay Format IC50 (nM) Reference

EP300 HAT
Scintillation Proximity

Assay (SPA)
8.0 [3]

Full-length EP300 - <0.5 [4]

Full-length CBP - 2.9 [4]

Cellular Activity
The on-target cellular activity of CPI-1612 was assessed by measuring the inhibition of histone

acetylation and cell proliferation in various cell lines.

Assay Cell Line IC50/EC50 (nM) Reference

H3K18Ac MSD JEKO-1 14 [4]

Cell Proliferation JEKO-1 <7.9 [4]

Off-Target Activity and Safety
CPI-1612 was profiled against a panel of off-targets to assess its selectivity and potential for

adverse effects.

Target Assay Format IC50 (µM) Reference

hERG Binding Assay 10.4 [4]

CYP2C8 Inhibition Assay 1.9 [4]

CYP2C19 Inhibition Assay 2.7 [4]
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Pharmacokinetics
The pharmacokinetic properties of (S,S)-CPI-1612 were evaluated in multiple species following

intravenous (IV) and oral (PO) administration.

Species
Dose
(mg/kg)

Route
CL
(L/h/kg)

Vss
(L/kg)

t1/2 (h) F (%)
Referen
ce

Mouse

(CD-1)

1.0 (IV),

5.0 (PO)
IV, PO 2.6 1.8 1.2 9 [4]

Rat
1.0 (IV),

5.0 (PO)
IV, PO 2.6 1.8 1.2 9 [1]

Dog
0.5 (IV),

1.0 (PO)
IV, PO 0.42 3.7 5.5 71 [1]

In Vivo Efficacy
The anti-tumor activity of CPI-1612 was demonstrated in a mantle cell lymphoma xenograft

model.

Animal Model Treatment
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Reference

JEKO-1

Xenograft

(C57B6 mice)

0.5 mg/kg CPI-

1612

PO, BID, 4

weeks
67% [4]

Experimental Protocols
EP300/CBP Histone Acetyltransferase (HAT) Inhibition
Assay (Scintillation Proximity Assay)
This assay measures the transfer of a tritiated acetyl group from [³H]acetyl-CoA to a histone

peptide substrate by the HAT enzyme.
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Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, DTT, PMSF, and

bovine serum albumin (BSA).

Enzyme and Substrate Addition: Add recombinant p300 or CBP enzyme and a biotinylated

histone H3 peptide substrate to the reaction buffer.

Compound Incubation: Add serially diluted (S,S)-CPI-1612 or vehicle control to the reaction

mixture and incubate.

Reaction Initiation: Initiate the reaction by adding [³H]acetyl-CoA.

Reaction Termination and Detection: Stop the reaction by adding a stop buffer. Add

streptavidin-coated SPA beads, which bind to the biotinylated histone peptide.

Data Analysis: Measure the radioactivity using a scintillation counter. The proximity of the

[³H]acetyl group to the scintillant in the SPA beads generates a light signal that is

proportional to the HAT activity. Calculate IC50 values by fitting the data to a dose-response

curve.

Cellular Histone Acetylation Assay (Meso Scale
Discovery)
This immunoassay quantifies the levels of acetylated histones in cell lysates.

Cell Culture and Treatment: Plate JEKO-1 cells and treat with various concentrations of

(S,S)-CPI-1612 for a specified duration.

Cell Lysis: Harvest and lyse the cells to extract nuclear proteins.

Immunoassay: Use a Meso Scale Discovery (MSD) multi-well plate pre-coated with an

antibody specific for total histone H3. Add the cell lysates to the wells.

Detection: Add a detection antibody specific for acetylated H3K18 (H3K18Ac) that is

conjugated to an electrochemiluminescent label.

Signal Measurement: Read the plate on an MSD instrument. The intensity of the emitted light

is proportional to the amount of H3K18Ac.
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Data Analysis: Normalize the H3K18Ac signal to the total H3 signal and calculate EC50

values.

JEKO-1 Mantle Cell Lymphoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of CPI-1612.

Cell Culture: Culture JEKO-1 human mantle cell lymphoma cells in appropriate media.

Animal Model: Use immunodeficient mice (e.g., C57B6 or NOD/SCID).

Tumor Implantation: Subcutaneously inject a suspension of JEKO-1 cells into the flank of

each mouse.

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

Treatment Initiation: When tumors reach a predetermined size, randomize the mice into

treatment and vehicle control groups.

Drug Administration: Administer (S,S)-CPI-1612 orally (e.g., 0.5 mg/kg, twice daily) for the

specified duration.

Efficacy Evaluation: Measure tumor volume and body weight throughout the study. At the

end of the study, calculate the tumor growth inhibition (TGI).

Pharmacodynamic Analysis: Collect tumor and blood samples for analysis of histone

acetylation levels to confirm target engagement.
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Figure 2: General Preclinical Experimental Workflow.
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Conclusion
(S,S)-CPI-1612 is a highly potent and selective inhibitor of p300/CBP HAT activity with a well-

characterized preclinical profile. It demonstrates robust on-target activity in both biochemical

and cellular assays, leading to significant anti-tumor efficacy in a mantle cell lymphoma

xenograft model. Its favorable pharmacokinetic properties, including oral bioavailability in

multiple species, support its potential for clinical development. This technical guide provides a

comprehensive resource for researchers and drug developers interested in the preclinical

pharmacology of (S,S)-CPI-1612 and the broader field of epigenetic drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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